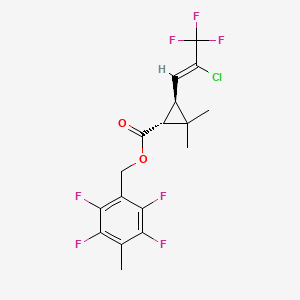

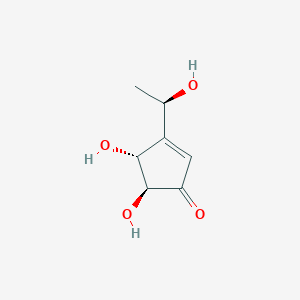

![molecular formula C22H32O8 B1255823 [(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B1255823.png)

[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La toxine HT-2 est une trichothecène de type A, une mycotoxine produite par plusieurs espèces de Fusarium, dont Fusarium sporotrichioides, Fusarium poae et Fusarium langsethiae . Il s'agit d'un métabolite secondaire qui présente des risques importants pour la santé humaine et animale en raison de sa forte toxicité. La toxine HT-2 est connue pour sa capacité à inhiber la synthèse des protéines, ce qui peut entraîner divers effets toxiques .

Méthodes De Préparation

La toxine HT-2 est généralement produite par la culture d'espèces de Fusarium dans des conditions contrôlées. Les voies de synthèse impliquent la fermentation de ces champignons sur des substrats appropriés, suivie de processus d'extraction et de purification . Les méthodes de production industrielle visent à optimiser les conditions de croissance des champignons afin de maximiser le rendement en toxine. Le processus d'extraction fait souvent appel à des solvants tels que l'acétate d'éthyle, l'acétone et l'éther diéthylique .

Analyse Des Réactions Chimiques

La toxine HT-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : La toxine HT-2 peut être oxydée pour former divers métabolites, tels que la toxine T-2.

Réduction : Les réactions de réduction peuvent convertir la toxine HT-2 en métabolites moins toxiques.

Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques au sein de la molécule.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent la toxine T-2 et d'autres dérivés de trichothecène .

4. Applications de la recherche scientifique

La toxine HT-2 a plusieurs applications de recherche scientifique, notamment :

Médecine : Enquête sur son rôle potentiel dans la survenue de maladies liées à l'exposition aux mycotoxines.

5. Mécanisme d'action

La toxine HT-2 exerce ses effets toxiques principalement en inhibant la synthèse des protéines. Elle se lie au ribosome et perturbe la phase d'élongation de la traduction, entraînant la cessation de la production de protéines . Cette inhibition déclenche une cascade de réponses cellulaires, notamment l'apoptose et l'autophagie. Les cibles moléculaires impliquées dans son mécanisme d'action comprennent les protéines ribosomiques et diverses voies de signalisation, telles que la voie JAK/STAT .

Applications De Recherche Scientifique

HT-2 toxin has several scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry to develop detection methods for mycotoxins.

Biology: Studied for its effects on cellular processes, such as protein synthesis inhibition and cytotoxicity.

Medicine: Investigated for its potential role in causing diseases related to mycotoxin exposure.

Industry: Monitored in the food and feed industry to ensure safety and compliance with regulatory standards.

Mécanisme D'action

HT-2 toxin exerts its toxic effects primarily by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the cessation of protein production . This inhibition triggers a cascade of cellular responses, including apoptosis and autophagy. Molecular targets involved in its mechanism of action include ribosomal proteins and various signaling pathways, such as the JAK/STAT pathway .

Comparaison Avec Des Composés Similaires

La toxine HT-2 est souvent comparée à d'autres trichothecènes mycotoxines, telles que :

Toxine T-2 : Un composé étroitement apparenté qui est souvent trouvé aux côtés de la toxine HT-2.

Diacetoxyscirpénol : Une autre mycotoxine trichothecène ayant des effets inhibiteurs similaires sur la synthèse des protéines.

Neosolaniol : Un métabolite de la toxine T-2 qui présente également des effets toxiques.

La toxine HT-2 est unique en raison de ses caractéristiques structurales spécifiques et des champignons particuliers qui la produisent. Sa présence dans les céréales et les aliments contaminés pose des défis importants pour la sécurité alimentaire et la santé publique .

Propriétés

Formule moléculaire |

C22H32O8 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20?,21+,22?/m0/s1 |

Clé InChI |

PNKLMTPXERFKEN-CKRUGLOOSA-N |

SMILES isomérique |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |

SMILES canonique |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)

![[1-(Dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B1255745.png)

![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)

![2-(3,5-Dimethyl-1-pyrazolyl)-1-[3-[oxo-(3-propan-2-yloxyphenyl)methyl]-1-piperidinyl]ethanone](/img/structure/B1255752.png)

![1-[3-[(6-Methoxy-2-naphthalenyl)-oxomethyl]-1-piperidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1255753.png)

![[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone](/img/structure/B1255757.png)